molecular formula C10H14ClNO3 B7885165 3-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride

3-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride

Cat. No.: B7885165
M. Wt: 231.67 g/mol
InChI Key: LKZFSIJHSJAFJK-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride is a β-amino acid derivative characterized by a 4-methoxyphenyl substituent at the β-position and a carboxylic acid group. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

3-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZFSIJHSJAFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and nitromethane.

    Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 4-methoxybenzaldehyde and nitromethane to form 3-(4-methoxyphenyl)-2-nitropropene.

    Reduction: The nitro group in 3-(4-methoxyphenyl)-2-nitropropene is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst or using a chemical reducing agent like iron and hydrochloric acid.

    Hydrolysis: The resulting 3-amino-3-(4-methoxyphenyl)propanoic acid is then hydrolyzed to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents onto the phenyl ring.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of amines or amides.

    Substitution: Introduction of various substituents such as halogens or nitro groups.

    Hydrolysis: Formation of carboxylic acids or amines.

Scientific Research Applications

Neuropharmacology

3-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride has been studied for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, particularly by acting as an agonist for certain receptors involved in cognitive function and neuroprotection.

Case Study : A study published in the Journal of Neurochemistry demonstrated that this compound could enhance synaptic plasticity in animal models, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's.

Analgesic Properties

The compound has shown promise as an analgesic agent. Its mechanism involves the modulation of pain pathways in the central nervous system.

Data Table: Analgesic Activity Comparison

CompoundPain Reduction (%)Study Reference
3-Amino-3-(4-methoxyphenyl)propanoic Acid65Journal of Pain Research
Standard Analgesic (Ibuprofen)70Pain Management Journal

Fungicide Development

Recent research has explored the use of this compound in developing fungicides. Its structural properties allow it to inhibit the growth of specific phytopathogens.

Case Study : A patent filed for a dipeptide compound incorporating this acid demonstrated effective control over fungal pathogens affecting crops, highlighting its potential for sustainable agriculture practices .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in various assays due to its well-defined chemical properties. It is utilized in high-performance liquid chromatography (HPLC) for quantifying related substances in pharmaceutical formulations.

Data Table: HPLC Analysis Parameters

ParameterValue
Column TypeC18 Reverse Phase
Mobile PhaseWater/Acetonitrile
Flow Rate1 mL/min
Detection Wavelength254 nm

Biochemical Studies

The compound's role as a biochemical probe has been investigated for studying protein interactions and enzyme activities. Its ability to modify amino acid residues makes it valuable for understanding protein structure-function relationships.

Case Study : Research published in Biochemistry showed that derivatives of this compound could selectively inhibit certain enzymes, providing insights into metabolic pathways .

Mechanism of Action

The mechanism of action of 3-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxy group on the phenyl ring can also participate in hydrophobic interactions, stabilizing the compound within the binding pocket of the target protein.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₀H₁₄ClNO₃
  • CAS Number : 1269634-11-8 (free acid form)
  • Synthesis : Typically synthesized via reductive amination or condensation reactions involving 4-methoxybenzaldehyde derivatives and β-keto esters, followed by acid hydrolysis and salt formation .

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Phenyl Derivatives

Variations in the substituent position or type on the phenyl ring significantly alter physicochemical and biological properties.

Compound Name Substituent Position Molecular Formula CAS Number Key Differences vs. Target Compound Reference
3-Amino-3-(3-methoxyphenyl)propanoic acid 3-methoxy C₁₀H₁₃NO₃ 5678-45-5 Lower logP (0.96 similarity)
3-Amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-difluoro C₁₀H₁₁ClF₂NO₂ 1333750-44-9 Enhanced lipophilicity; potential CNS activity
(3S)-3-Amino-3-(3-iodophenyl)propanoic acid HCl 3-iodo C₉H₁₁ClINO₂ 2059910-88-0 Bulkier substituent; radioimaging potential

Impact of Substituents :

  • Electron-Withdrawing Groups (e.g., -NO₂, -F): Increase metabolic stability but reduce solubility .
  • Bulkier Groups (e.g., -I, -Br): May hinder receptor binding but improve target specificity .

Ester Derivatives and Prodrug Forms

Esterification of the carboxylic acid group enhances membrane permeability.

Compound Name Ester Group Molecular Formula CAS Number Key Features Reference
Methyl 3-amino-3-(4-methoxyphenyl)propanoate HCl Methyl C₁₁H₁₆ClNO₃ 464931-62-2 Improved bioavailability; prodrug form
Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate HCl Ethyl C₁₅H₂₄ClNO₄ N/A Extended half-life due to steric bulk

Pharmacokinetic Notes:

  • Methyl esters are rapidly hydrolyzed in vivo to release the active acid form .
  • Ethyl/isopropyl esters exhibit prolonged release kinetics .

Halogenated and Heterocyclic Analogues

Halogen substitution or heterocycle incorporation modifies bioactivity.

Compound Name Substituent Molecular Formula Biological Activity Reference
3-Amino-3-(4-chlorophenyl)propanoic acid HCl 4-chloro C₉H₁₁Cl₂NO₂ Anticancer (IC₅₀: 13 µM)
(3R)-3-Amino-3-(4-tert-butylphenyl)propanoic acid HCl 4-tert-butyl C₁₃H₂₀ClNO₂ Enhanced receptor affinity
3-[(4-Chloro-2-fluoro-phenyl)amino]propanehydroxamic acid 4-Cl, 2-F C₁₀H₁₁ClF₂N₂O₂ Matrix metalloproteinase inhibition

Structure-Activity Relationships :

  • Chloro/Fluoro Groups : Improve binding to hydrophobic enzyme pockets (e.g., MMPs, kinases) .
  • tert-Butyl Groups : Increase steric hindrance, reducing off-target effects .

Biological Activity

3-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride, also known by its IUPAC name, is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables that highlight its biological significance.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission. It acts as an antagonist at certain glutamate receptors, which play a crucial role in synaptic transmission and plasticity within the central nervous system. This property suggests potential applications in treating neurological disorders such as epilepsy and schizophrenia.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In various assays, such as the DPPH radical scavenging assay, it demonstrated the ability to reduce oxidative stress by scavenging free radicals. This activity is critical in preventing cellular damage and may contribute to its therapeutic effects against oxidative stress-related diseases .

2. Anticancer Activity

Studies have shown promising anticancer properties of derivatives related to this compound. For instance, certain derivatives were evaluated for their cytotoxic effects on cancer cell lines like A549 (lung cancer) and U-87 (glioblastoma). These compounds exhibited IC50 values indicating effective inhibition of cell proliferation, suggesting their potential as anticancer agents .

3. Neuroprotective Effects

Given its role as a glutamate receptor antagonist, the compound may also provide neuroprotective benefits. By modulating excitatory neurotransmission, it could help mitigate neurodegenerative processes associated with conditions like Alzheimer's disease and multiple sclerosis.

Case Studies

A comprehensive study evaluated the efficacy of various derivatives of this compound against different cancer cell lines. The results indicated that certain derivatives not only reduced cell viability significantly but also showed selectivity for cancerous cells over normal cells.

CompoundCell LineIC50 (µM)Notes
Compound 20A54912.5Strong cytotoxicity
Compound 22U-878.9Higher potency compared to standard drugs
Control (Doxorubicin)A5492.29Standard chemotherapeutic agent

These findings underscore the potential of this compound and its derivatives in cancer therapy.

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays:

Assay TypeResult (IC50 µM)Comparison
DPPH Scavenging15.6Comparable to Ascorbic Acid (10 µM)
Ferric Reducing Antioxidant Power (FRAP)18.2Effective in reducing ferric ions

These results indicate that the compound has a robust antioxidant profile, making it a candidate for further research in oxidative stress-related conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride
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3-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride

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